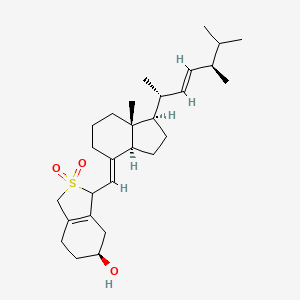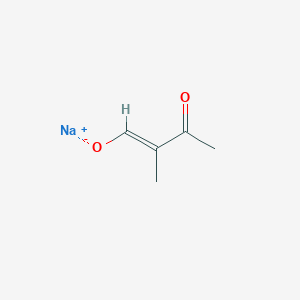
Dimethylglyoxime dinickel salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylglyoxime dinickel salt is a coordination compound formed by the reaction of dimethylglyoxime with nickel ions. This compound is known for its distinctive red color and is widely used in analytical chemistry for the detection and quantification of nickel. The compound’s chemical formula is Ni(C4H7N2O2)2, and it is often referred to as a nickel dimethylglyoximate complex .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dimethylglyoxime dinickel salt involves the reaction of nickel sulfate hexahydrate with a solution of dimethylglyoxime in a 50:50 methanol-isopropanol solvent. The reaction is carried out in a mildly alkaline medium, typically with the addition of aqueous ammonia to maintain a pH of 9 to 10. The mixture is stirred and heated to around 50°C to 60°C for about an hour to ensure complete precipitation of the complex .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of pH and temperature to optimize the yield and purity of the compound. The resulting precipitate is filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylglyoxime dinickel salt primarily undergoes complexation reactions. It forms stable complexes with nickel ions, which is the basis for its use in analytical chemistry. The compound does not typically undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The formation of this compound requires dimethylglyoxime and a nickel salt, such as nickel sulfate. The reaction is facilitated by maintaining an alkaline pH using ammonia or other basic reagents .
Major Products Formed
The major product of the reaction between dimethylglyoxime and nickel ions is the red-colored this compound complex, Ni(C4H7N2O2)2. This complex is insoluble in water and can be easily separated by filtration .
Wissenschaftliche Forschungsanwendungen
Dimethylglyoxime dinickel salt has several applications in scientific research:
Analytical Chemistry: It is widely used as a reagent for the qualitative and quantitative determination of nickel.
Environmental Monitoring: The compound is used to monitor nickel contamination in water and soil samples.
Industrial Applications: In industries such as electroplating and battery manufacturing, this compound is used to ensure the quality and purity of nickel-containing products.
Wirkmechanismus
The mechanism of action of dimethylglyoxime dinickel salt involves the chelation of nickel ions by the dimethylglyoxime ligand. The nitrogen atoms in the dimethylglyoxime molecule donate electron pairs to the nickel ion, forming a stable coordination complex. This chelation process is highly specific to nickel ions, which is why the compound is so effective in detecting and quantifying nickel .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylglyoxime: The parent compound of dimethylglyoxime dinickel salt, used as a reagent for nickel detection.
Salicylaldoxime: Another chelating agent used for the detection of metal ions, but less specific to nickel compared to dimethylglyoxime.
Uniqueness
This compound is unique due to its high specificity for nickel ions and the distinctive red color of the complex it forms. This makes it an invaluable tool in analytical chemistry and environmental monitoring, where accurate detection of nickel is crucial .
Eigenschaften
Molekularformel |
C8H16N4NiO4 |
|---|---|
Molekulargewicht |
290.93 g/mol |
IUPAC-Name |
(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;(NE)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;nickel |
InChI |
InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/b5-3-,6-4+;5-3-,6-4-; |
InChI-Schlüssel |
ACKZJMRZZYJSNC-LBZXEVOESA-N |
Isomerische SMILES |
C/C(=N\O)/C(=N\O)/C.C/C(=N/O)/C(=N\O)/C.[Ni] |
Kanonische SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)






![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)


![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)


![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
